Cas no 52438-12-7 (Isobutylshikonin)

Isobutylshikonin structure
Isobutylshikonin structure
Nome del prodotto:Isobutylshikonin
Numero CAS:52438-12-7
MF:C20H22O6
MW:358.385086536407
CID:936907
PubChem ID:479500

Isobutylshikonin Proprietà chimiche e fisiche

Nomi e identificatori

    • isobutyrylshikonin
    • 2-[1-(Isobutyryloxy)-4-methyl-3-pentenyl]-5,8-dihydroxy-1,4-naphthoquinone
    • 2-Methylpropanoic acid (R)-1-[(1,4-dioxo-5,8-dihydroxy-1,4-dihydronaphthalene)-2-yl]-4-methyl-3-pentenyl ester
    • 5,8-DIHYDROXY-2-(1-ISOBUTYRYLOXY-4-METHYL-3-PENTENYL)-1,4-NAPHTHALENEDIONE
    • Isobutylshikonin
    • Isobutyroylshikonin
    • (R)-2-Methyl-propanoic acid 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester
    • { "\"0\"": "Isobutylshikonin" }
    • { "\"1\"": " Isobutyroylshikonin" }
    • { "\"2\"": " (R)-2-Methyl-propanoic acid 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester" }
    • DTXSID901316067
    • AC-35024
    • C17414
    • [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate
    • 52438-12-7
    • Q27155026
    • FT-0770577
    • CCA43812
    • SCHEMBL3298557
    • MS-25632
    • DA-54402
    • Inchi: InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1
    • Chiave InChI: BVRYLTBIGIAADD-MRXNPFEDSA-N
    • Sorrisi: CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C(C)C)C

Proprietà calcolate

  • Massa esatta: 358.141638g/mol
  • Carica superficiale: 0
  • XLogP3: 4.6
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta legami ruotabili: 6
  • Massa monoisotopica: 358.141638g/mol
  • Massa monoisotopica: 358.141638g/mol
  • Superficie polare topologica: 101Ų
  • Conta atomi pesanti: 26
  • Complessità: 641
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Peso molecolare: 358.4

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.269±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 88 °C
  • Solubilità: Insuluble (5.4E-3 g/L) (25 ºC),
  • PSA: 100.90000
  • LogP: 3.32730

Isobutylshikonin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chengdu Biopurify Phytochemicals Ltd
BPF2023-5mg
Isobutylshikonin
52438-12-7 98%
5mg
$165 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I31320-10mg
ISOBUTYRYLSHIKONIN
52438-12-7 ,HPLC≥98%
10mg
¥2848.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1137-10 mg
Isobutylshikonin
52438-12-7
10mg
¥2814.00 2022-02-28
Chengdu Biopurify Phytochemicals Ltd
BPF2023-10mg
Isobutylshikonin
52438-12-7 98%
10mg
$260 2023-09-19
TargetMol Chemicals
TN1137-10 mg
Isobutylshikonin
52438-12-7 98%
10mg
¥ 1,820 2023-07-11
TargetMol Chemicals
TN1137-1 mL * 10 mM (in DMSO)
Isobutylshikonin
52438-12-7 98%
1 mL * 10 mM (in DMSO)
¥ 1320 2023-09-15
TargetMol Chemicals
TN1137-10mg
Isobutylshikonin
52438-12-7
10mg
¥ 1820 2024-07-20
1PlusChem
1P00DG66-1mg
ISOBUTYRYLSHIKONIN
52438-12-7 99%
1mg
$135.00 2024-04-30
1PlusChem
1P00DG66-5mg
ISOBUTYRYLSHIKONIN
52438-12-7 99%
5mg
$258.00 2024-04-30
Aaron
AR00DGEI-1mg
Isobutyrylshikonin
52438-12-7 95%
1mg
$126.00 2025-02-11
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:52438-12-7)Isobutylshikonin
A1203746
Purezza:99%/99%/99%
Quantità:5mg/10mg/25mg
Prezzo ($):154.0/470.0/372.0